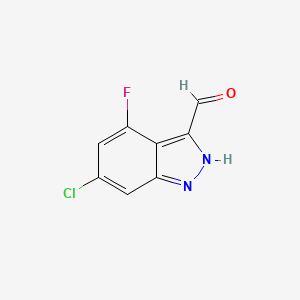

6-Chloro-4-fluoro-1H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

6-chloro-4-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIDNCRNDNCUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646241 | |

| Record name | 6-Chloro-4-fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-85-4 | |

| Record name | 6-Chloro-4-fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-4-fluoro-1H-indazole-3-carbaldehyde typically involves:

- Construction of the indazole core.

- Introduction of halogen substituents (fluorine and chlorine) at specific positions.

- Installation of the aldehyde group at the 3-position.

Starting Materials and Key Intermediates

According to patent CN110452177A, a related synthetic route for fluoro-substituted indazoles uses 3-fluoro-2-methylaniline as a starting material, which undergoes bromination, ring-closure, and subsequent functional group transformations to achieve the target structure or close analogs.

Stepwise Preparation Method

-

- Selective bromination of a fluoro-substituted aniline derivative (e.g., 3-fluoro-2-methylaniline) using N-bromosuccinimide (NBS) under controlled conditions.

- This step introduces a bromine atom at the desired position, facilitating further cyclization.

-

- The brominated intermediate undergoes intramolecular cyclization to form the indazole ring system.

- This is typically achieved by treatment with a base (e.g., potassium carbonate or sodium hydroxide) in a suitable solvent such as acetonitrile or toluene, often under reflux conditions.

Introduction of the Aldehyde Group:

- The aldehyde group at the 3-position is introduced by oxidation of a methyl or other suitable precursor group.

- Common oxidizing agents include selenium dioxide or chromium-based reagents, or via formylation reactions such as the Vilsmeier-Haack reaction.

- Purification steps involve extraction, filtration, and crystallization.

Halogen Exchange or Additional Halogenation:

- Chlorination at the 6-position can be introduced either prior to ring closure or as a post-cyclization modification using chlorinating agents.

- Control of regioselectivity is critical to ensure substitution at the 6-position.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), organic solvent | Introduce bromine substituent |

| Cyclization | Base (K2CO3 or NaOH), solvent (acetonitrile, toluene), heat | Form indazole ring |

| Formylation/Oxidation | Vilsmeier-Haack reagent or SeO2 | Introduce aldehyde group |

| Chlorination | Chlorinating agent (e.g., N-chlorosuccinimide) | Introduce chlorine substituent |

Purification and Characterization

- The crude product is typically purified by recrystallization or chromatography.

- Characterization includes nuclear magnetic resonance (NMR), mass spectrometry (MS), and thin-layer chromatography (TLC) to confirm purity and structure.

Research Findings and Analysis

- The synthetic method described in CN110452177A emphasizes the importance of controlling halogenation steps to avoid undesired substitution patterns.

- Use of mild brominating agents like NBS allows selective bromination without overreaction.

- Cyclization under basic conditions is efficient and yields high purity indazole derivatives.

- Formylation at the 3-position is achieved with good regioselectivity, critical for biological activity in downstream applications.

- The presence of both chlorine and fluorine substituents influences the electronic properties of the indazole ring, affecting reactivity and stability.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Notes/Comments |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Selective bromination of fluoroaniline |

| Cyclization | K2CO3 or NaOH, acetonitrile/toluene, heat | Efficient ring closure to indazole |

| Formylation | Vilsmeier-Haack reagent or SeO2 | Introduction of aldehyde at 3-position |

| Chlorination | Chlorinating agents | Regioselective chlorination at 6-position |

| Purification | Recrystallization, chromatography | Ensures product purity |

| Characterization | NMR, MS, TLC | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogen exchange or introduction of other functional groups.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-4-fluoro-1H-indazole-3-carbaldehyde is recognized for its role as a precursor in synthesizing various indazole derivatives, which exhibit promising pharmacological properties. The compound's unique structure allows for modifications that enhance its biological activity.

Synthesis of Derivatives

The compound serves as a building block for synthesizing derivatives that act as inhibitors for various biological targets. For instance, indazole derivatives have been designed to target fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. Studies have shown that modifications on the indazole scaffold can lead to compounds with improved potency against these targets, with some derivatives exhibiting IC50 values in the nanomolar range .

Anticancer Activity

The anticancer potential of this compound is significant. Research indicates that this compound and its derivatives can inhibit the proliferation of various cancer cell lines.

Case Studies

Several studies have documented the effectiveness of indazole derivatives in preclinical models:

- Study A : A derivative with a fluorine substitution at the 6-position showed significant inhibition of FGFR1 with an IC50 value of less than 4.1 nM, demonstrating excellent selectivity and potency against cancer cells .

- Study B : Another derivative was reported to inhibit tumor growth in xenograft models, showcasing its potential for therapeutic applications .

Biochemical Applications

Beyond cancer therapy, this compound has been studied for its interactions with various enzymes and proteins.

Enzyme Inhibition

This compound has been shown to inhibit enzymes involved in critical cellular processes, influencing metabolic pathways and signal transduction mechanisms. For example, it has been documented to affect gene expression by altering the activity of transcription factors through enzyme inhibition .

Cellular Effects

Research indicates that exposure to this compound can lead to changes in cellular metabolism and signaling pathways, affecting cell growth and differentiation.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the agrochemical industry as well as in the synthesis of other industrial chemicals.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique substitution pattern distinguishes it from related indazole and indole derivatives. Key comparisons include:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The presence of Cl and F in the target compound enhances the electrophilicity of the carbaldehyde group, facilitating nucleophilic additions (e.g., hydrazone formation). This contrasts with 6-chloro-3-iodo-4-nitro-1H-indazole, where the nitro group further increases electron deficiency .

Core Heterocycle Differences :

- Indazole (pyrazole-fused) vs. indole (pyrrole-fused): Indazoles generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity due to the pyrazole nitrogen, making them preferable in drug design compared to indoles .

Functional Group Reactivity :

- The carbaldehyde group in the target compound and 5-chloro-1H-indole-3-carbaldehyde derivatives enables condensation reactions (e.g., hydrazones), but the indazole core may confer distinct pharmacokinetic properties .

Research Findings and Data

Spectral and Crystallographic Insights

- IR/NMR Data : While direct spectral data for the target compound are lacking, analogs like 5-chloro-1H-indole-3-carbaldehyde show characteristic IR peaks for C=O (1646 cm⁻¹) and NH/CH stretches (3237–3428 cm⁻¹) . Similar peaks are expected for the indazole derivative.

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that crystallographic studies of the target compound would benefit from this tool to resolve halogen and carbaldehyde interactions .

Biological Activity

6-Chloro-4-fluoro-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in treating various diseases such as cancer and infections.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H5ClF N2O |

| Molecular Weight | 184.59 g/mol |

| CAS Number | 885520-85-4 |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The presence of both chloro and fluoro substituents enhances the compound's stability and interaction with biological targets, making it a valuable candidate for further research.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, structural modifications at specific positions on the indazole ring have been shown to enhance anticancer activity against FLT3/ITD mutant cells, with some derivatives demonstrating IC50 values as low as 0.072 μM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although detailed evaluations are still required to establish its efficacy and mechanism of action against microbial targets.

Study on Anticancer Activity

A recent study evaluated the structure-activity relationship (SAR) of various indazole derivatives, including this compound. The results indicated that modifications at the 4-position significantly influenced the compound's potency against cancer cell lines. Notably, compounds with electron-withdrawing groups at this position exhibited enhanced anticancer activity .

Evaluation of Antimicrobial Properties

Another investigation assessed the antimicrobial potential of several indazole derivatives. While this compound showed some activity against gram-positive bacteria, further optimization and testing are necessary to improve its effectiveness and reduce cytotoxicity .

Q & A

Q. What synthetic methodologies are employed to prepare 6-Chloro-4-fluoro-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?

Synthesis typically involves multi-step halogenation and formylation reactions. For example, halogenation at specific positions (e.g., 6-chloro and 4-fluoro) can be achieved using electrophilic substitution, followed by aldehyde group introduction via Vilsmeier-Haack or Duff formylation. Optimization includes controlling temperature (e.g., 0–5°C for halogenation stability) and using catalysts like POCl₃ for formylation . Purity is enhanced via recrystallization from ethanol or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aldehydic proton at δ ~10 ppm) and halogen effects on chemical shifts .

- X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., C=O at ~1.21 Å), and intermolecular interactions (e.g., halogen bonding). Mean plane deviations <0.05 Å confirm coplanarity of aromatic systems .

- IR Spectroscopy : Detects carbonyl stretching (~1680–1700 cm) and C–F/C–Cl vibrations (~1100–600 cm) .

Q. How is the crystal structure of this compound determined, and what interactions stabilize its lattice?

Single-crystal X-ray diffraction (100 K, R factor <0.04) reveals a planar aromatic system stabilized by:

- Halogen bonding : Cl···F interactions (3.05 Å, angle ~150°) driven by σ-hole interactions .

- Stacking interactions : Centroid distances of 3.96 Å between aromatic rings .

- C–H···O hydrogen bonds : Contributing to 2D network stability .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence halogen bonding in this compound’s crystal lattice?

The 4-fluoro group increases the σ-hole potential of the 6-chloro substituent via inductive effects, enhancing Cl···F interactions (3.05 Å vs. Cl···Cl >3.3 Å in analogs). Computational electrostatic potential maps show fluorine’s electronegative region aligns with chlorine’s electropositive σ-hole, favoring unsymmetrical Cl···F over symmetrical Cl···Cl/F···F interactions . Comparative studies with dichloro analogs (e.g., 6,8-dichloro derivatives) highlight substituent positioning as critical for interaction selectivity .

Q. What methodologies enable comparative reactivity studies between this compound and its halogenated analogs?

- Kinetic Studies : Monitor aldehyde reactivity (e.g., nucleophilic addition) under varying pH and solvent polarity.

- Computational Analysis : DFT calculations (e.g., Fukui indices) predict electrophilic sites influenced by halogen electronegativity .

- Crystallographic Comparisons : Analyze bond lengths and angles (e.g., C–Cl vs. C–F) to correlate structure with reactivity .

Q. How does the carbaldehyde group modulate chemical reactivity and supramolecular assembly?

The aldehyde group acts as a hydrogen-bond acceptor (via O atom) and participates in π-π stacking. In reactions, it undergoes condensation with amines/hydrazines to form Schiff bases or heterocycles (e.g., pyrazoles). Steric and electronic effects from adjacent halogens may hinder or direct reactivity, as seen in analogs where chloro substituents reduce aldehyde electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.